molecular formula C9H15N3O B594930 (5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine CAS No. 1248219-01-3

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine

Cat. No. B594930
M. Wt: 181.239
InChI Key: MAMXJAPOMWOGOF-UHFFFAOYSA-N
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Description

The compound “(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine” is a complex organic molecule. It contains a cyclopentylmethyl group, which is a cyclopentane ring attached to a methyl group . It also contains a 1,3,4-oxadiazol-2-yl group, which is a heterocyclic compound containing an oxadiazole ring . The entire molecule is likely to have interesting chemical properties due to these functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the cyclopentylmethyl group and the 1,3,4-oxadiazol-2-yl group. Cycloalkanes like cyclopentane are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . The 1,3,4-oxadiazol-2-yl group would add additional complexity to the structure.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of cycloalkanes and oxadiazoles. For instance, cyclopentyl methyl ether has been used as a solvent in a wide range of synthetic applications, including organometallic chemistry, catalysis, biphasic reactions, oxidations, and radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, cyclopentyl methyl ether is characterized by a high boiling point, low melting point, hydrophobicity, a low heat of vaporization, and the formation of a positive azeotrope with water .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, cyclopentyl methyl ether is considered hazardous and can form explosive peroxides .

properties

IUPAC Name

[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-6-9-12-11-8(13-9)5-7-3-1-2-4-7/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMXJAPOMWOGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=NN=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine

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